molecular formula C8H10N2O5S2 B8732000 4-(2-Hydroxyethylsulfanyl)-3-nitrobenzenesulfonamide CAS No. 108966-58-1

4-(2-Hydroxyethylsulfanyl)-3-nitrobenzenesulfonamide

Cat. No. B8732000
M. Wt: 278.3 g/mol
InChI Key: UXGFMDKHLGDQJS-UHFFFAOYSA-N
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Patent
US04678855

Procedure details

A mixture of 2-mercaptoethanol (1.66 g, 0.02 mol), anhydrous sodium acetate (2 g) and 4-chloro-3-nitrobenzenesulfonamide (2.37 g, 0.01 mol) was heated on the steam bath for about 5 hours. The reaction mixture was diluted with water, acidified with 6N hydrochloric acid and cooled. Filtration and drying gave 2.11 g of a yellow solid that was recrystallized from ethyl acetate, m.p. 150°-152° C.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].C([O-])(=O)C.[Na+].Cl[C:11]1[CH:16]=[CH:15][C:14]([S:17]([NH2:20])(=[O:19])=[O:18])=[CH:13][C:12]=1[N+:21]([O-:23])=[O:22].Cl>O>[OH:4][CH2:3][CH2:2][S:1][C:11]1[CH:16]=[CH:15][C:14]([S:17]([NH2:20])(=[O:19])=[O:18])=[CH:13][C:12]=1[N+:21]([O-:23])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
SCCO
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.37 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steam bath for about 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
OCCSC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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